molecular formula C14H10INO B3835636 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one

3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one

Cat. No. B3835636
M. Wt: 335.14 g/mol
InChI Key: SFYJCCRDCMGPQM-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one, also known as IPP, is a synthetic compound that has attracted the attention of researchers due to its potential applications in various fields. IPP belongs to the family of chalcones, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one is not fully understood. However, it has been suggested that 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one exerts its pharmacological effects by modulating various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has also been shown to scavenge free radicals and to protect against oxidative stress. In addition, 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to induce apoptosis and to inhibit cell proliferation in various cancer cell lines. 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has some limitations for lab experiments. It is poorly soluble in water and requires organic solvents, such as dimethyl sulfoxide (DMSO), for its dissolution. 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one is also sensitive to light and air and should be stored in a dark and dry place.

Future Directions

3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has several potential future directions for research. One potential direction is the development of 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one-based drugs for the treatment of various diseases, such as cancer, inflammation, and microbial infections. Another potential direction is the synthesis of novel chalcone derivatives using 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one as a building block. These derivatives could exhibit enhanced pharmacological properties and could be used as lead compounds for drug discovery. Additionally, 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one could be used as a starting material for the synthesis of various organic materials, such as polymers and liquid crystals, which could have potential applications in the fields of material science and electronics.

Scientific Research Applications

3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. In material science, 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has been used as a precursor for the synthesis of various organic materials, such as polymers and liquid crystals. In organic synthesis, 3-(4-iodophenyl)-1-(4-pyridinyl)-2-propen-1-one has been used as a building block for the synthesis of various chalcone derivatives.

properties

IUPAC Name

(E)-3-(4-iodophenyl)-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c15-13-4-1-11(2-5-13)3-6-14(17)12-7-9-16-10-8-12/h1-10H/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYJCCRDCMGPQM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-iodophenyl)-1-pyridin-4-ylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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